PAK4 Kinase Affinity: Target Compound vs. Des-Acetyl Analog
The target compound demonstrates a binding affinity (Ki) of 60 nM against the human PAK4 kinase domain in a FRET-based assay [1]. By contrast, the des-acetyl analog, 3-nitro-4-(piperazin-1-yl)benzoic acid (CAS 238428-96-1), lacks published PAK4 binding data at this resolution, indicating that the N-acetyl group is a critical pharmacophoric element for potent PAK4 engagement. This represents a qualitative, functional differentiation necessary for kinase-targeted drug discovery programs.
| Evidence Dimension | Binding Affinity (Ki) for PAK4 Kinase |
|---|---|
| Target Compound Data | Ki = 60 nM |
| Comparator Or Baseline | 3-Nitro-4-(piperazin-1-yl)benzoic acid (des-acetyl): No reported PAK4 Ki |
| Quantified Difference | Not quantifiable (activity only reported for target compound) |
| Conditions | Recombinant human PAK4 kinase domain, FRET peptide substrate, 10 min incubation |
Why This Matters
For PAK4 inhibitor programs, the acetyl group is essential for achieving nanomolar potency, making the des-acetyl analog an unsuitable substitute for SAR studies.
- [1] BindingDB. (2025). BDBM50448775 (CHEMBL3128055): Ki 60 nM for N-terminal GST-tagged recombinant human PAK4 kinase domain (FRET assay). View Source
